Cupric propionate

Descripción general

Descripción

Cupric propionate, also known as copper propionate, is an inorganic compound consisting of copper and propionate ions. It is an odorless, white powder that is soluble in water and has a variety of applications in the chemical and pharmaceutical industries. Cupric propionate has been used in the production of pharmaceuticals, pesticides, and other chemicals, as well as in catalytic processes. It is also used in the production of dyes, pigments, and other materials.

Aplicaciones Científicas De Investigación

Spectrochemical Studies

Scientific Field

This application falls under the field of Chemistry , specifically Spectrochemistry .

Summary of the Application

Cupric propionate has been used in spectrochemical studies to determine dichroisms in the visible and the ultraviolet region .

Methods of Application

The microscopic method was used with anhydrous cupric propionate and its mono-hydrate to determine dichroisms in the visible and the ultraviolet region .

Results or Outcomes

The study found that cupric propionate shows an absorption band at about 80×10^13/sec, in addition to a band at about 43×10^13/sec . The polarization for the band at 80×10^13/sec is the reverse of the polarization for the band at 43×10^13/sec .

Morphological Regulation of Cupric Oxide Nanostructures

Scientific Field

This application is in the field of Nanotechnology and Material Science .

Summary of the Application

Cupric propionate has been used in the morphological regulation of cupric oxide nanostructures for their application as co-catalysts for solar water splitting .

Methods of Application

By changing the nature of the anions in the electroplating solution, significant variations in the size and porosity of nanosheets are achieved .

Results or Outcomes

The research offers an effective method for constructing a highly active photoelectrocatalytic system for overall water splitting .

Synthesis of Cupric Oxide Nanoparticles

Summary of the Application

Cupric propionate has been used in the synthesis of cupric oxide (CuO) nanoparticles via the sonochemical method .

Methods of Application

The samples were characterized by X-ray diffraction, Fourier transform infrared spectroscopy, scanning electron microscope, and transmission electron microscopy .

Results or Outcomes

The study found that the CuO nanoparticles have potential applications in areas such as solar cell and textile production .

Enhancing Heat Transfer

Scientific Field

This application is in the field of Thermal Engineering .

Summary of the Application

Cupric propionate has been used in studies to enhance the overall heat transfer coefficient of jacketed vessels .

Methods of Application

The study used Cupric Oxide (CuO)-Silica (SiO2)/water nanofluid for 0.05%, 0.1% and 0.2% particle volume concentrations .

Results or Outcomes

The study found that using Cupric Oxide (CuO)-Silica (SiO2)/water nanofluid can enhance the overall heat transfer coefficient of jacketed vessels .

Propiedades

IUPAC Name |

copper;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O2.Cu/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJJVTQGPPWQFS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

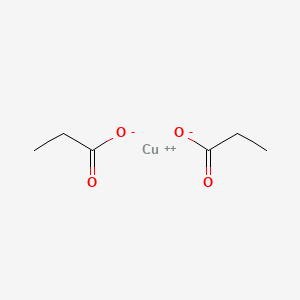

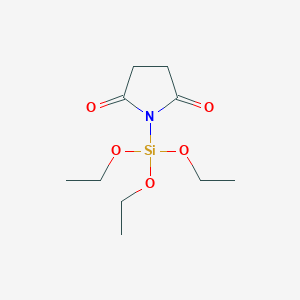

CCC(=O)[O-].CCC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20528216 | |

| Record name | Copper(2+) dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cupric propionate | |

CAS RN |

3112-74-1 | |

| Record name | Cupric propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUPRIC PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5OQP4HQ2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Morpholin-4-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B1611578.png)

![[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate](/img/structure/B1611589.png)